N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazole-4-sulfonamide
Overview
Description
N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazole-4-sulfonamide is a chemical compound with potential applications in scientific research. This compound is commonly referred to as FST-100 or FST-100S. FST-100 is a sulfonamide derivative that has been synthesized through a multi-step process.
Scientific Research Applications
Agricultural Applications
Herbicidal Activity
Compounds similar to N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazole-4-sulfonamide have been synthesized and evaluated for their herbicidal activity. Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds demonstrated significant herbicidal effects on a broad spectrum of vegetation at low application rates, highlighting their potential in agricultural weed management (Moran, 2003).
Medicinal Chemistry and Pharmacology
Cyclooxygenase-2 (COX-2) Inhibition
Sulfonamide-containing 1,5-diarylpyrazole derivatives have been synthesized and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and pain. These compounds, including celecoxib, have shown potential for the treatment of conditions like rheumatoid arthritis and osteoarthritis due to their selective COX-2 inhibitory activity (Penning et al., 1997).
Antiproliferative Activities
A series of pyrazole-sulfonamide derivatives were synthesized and tested for their antiproliferative activities against cancer cell lines. Some compounds exhibited promising broad-spectrum antitumor activity, comparable to commonly used anticancer drugs like 5-fluorouracil and cisplatin (Mert et al., 2014).
Carbonic Anhydrase Inhibitory Activities
Research into polymethoxylated-pyrazoline benzene sulfonamides revealed their potential as inhibitors of carbonic anhydrase isoenzymes, which play a role in tumor growth and metastasis. These compounds displayed significant inhibitory activity, making them candidates for anticancer therapies (Kucukoglu et al., 2016).
Chemical Synthesis
Sulfonyl Fluorides and Sulfonamides Synthesis
Advances in synthetic methodologies have enabled the efficient and selective synthesis of heterocyclic sulfonyl fluorides and sulfonamides. A sulfur-functionalized aminoacrolein derivative facilitated the synthesis of pyrazole-4-sulfonamides, demonstrating the versatility of these compounds in medicinal chemistry (Tucker et al., 2015).
Properties
IUPAC Name |
N-[1-[(4-fluorophenyl)methyl]-1,2,4-triazol-3-yl]-1-methylpyrazole-4-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN6O2S/c1-19-8-12(6-16-19)23(21,22)18-13-15-9-20(17-13)7-10-2-4-11(14)5-3-10/h2-6,8-9H,7H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCDEXOXYNDJKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC2=NN(C=N2)CC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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